molecular formula C8H9IO2 B3352376 1-Iodo-3-(methoxymethoxy)benzene CAS No. 474009-16-0

1-Iodo-3-(methoxymethoxy)benzene

Cat. No. B3352376
CAS RN: 474009-16-0
M. Wt: 264.06 g/mol
InChI Key: AKTLTICCMBBJPF-UHFFFAOYSA-N
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Description

1-Iodo-3-(methoxymethoxy)benzene is an organic compound . It has a structure where an iodine atom and two phenyl rings are connected by a vinyl group .


Synthesis Analysis

The synthesis of 1-Iodo-3-(methoxymethoxy)benzene involves specific reactions, but the exact details were not found in the search results.


Molecular Structure Analysis

The molecular formula of 1-Iodo-3-(methoxymethoxy)benzene is C8H9IO2 . The presence of an iodine atom in its structure gives it certain chemical activity .


Physical And Chemical Properties Analysis

1-Iodo-3-(methoxymethoxy)benzene is a white crystalline solid that is stable at room temperature . It has a certain stability and hydrophobicity due to the connection of the phenyl ring and the vinyl group .

Safety and Hazards

1-Iodo-3-(methoxymethoxy)benzene is an organic compound that is commonly used in chemical laboratories and industrial production . It has irritant and corrosive properties, so direct contact with the skin, eyes, or respiratory tract should be avoided . When handling this compound, chemical protective gloves, goggles, and respiratory protective equipment should be worn . It should be stored in a sealed container in a dry, cool, and well-ventilated place, away from fire sources and other harmful substances . In case of accidental contact or inhalation, seek medical attention immediately and bring the safety data sheet of the compound .

properties

IUPAC Name

1-iodo-3-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTLTICCMBBJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of m-iodophenol (3.00 g, 13.6 mmol) in acetone (30 ml) were added potassium carbonate (2.30 g, 16.6 mmol) and chloromethyl methyl ether (1.20 g, 14.9 mmol) under ice cooling and the mixture was stirred for 65 hours at room temperature. To the reaction mixture were further added potassium carbonate (0.600 g, 4.30 mmol) and chloromethyl methyl ether (0.300 g, 3.70 mmol), and the mixture was stirred for 2 hours at room temperature. To the reaction mixture was added water and the mixture was extracted with ethyl acetate. The organic layer was washed with an aqueous saturated sodium chloride solution, and dried over magnesium sulfate. The solvent was removed under reduced pressure to give the subject compound (3.68 g, 102%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
102%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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